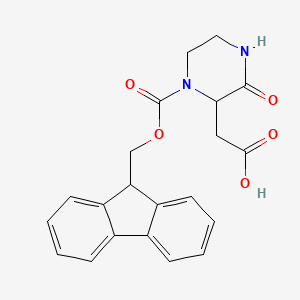

(R,S)-4-Fmoc-3-carboxymethyl-piperazin-2-one

Description

(R,S)-4-Fmoc-3-carboxymethyl-piperazin-2-one (CAS: 1029630-75-8) is a heterocyclic compound featuring a piperazin-2-one core modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the 4-position and a carboxymethyl substituent at the 3-position. The racemic (R,S) configuration at the 3-position distinguishes it from enantiopure analogs. This compound is widely utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions . Its carboxymethyl side chain enhances solubility in polar solvents, facilitating coupling reactions in organic media .

Properties

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5/c24-19(25)11-18-20(26)22-9-10-23(18)21(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGRZFQYOMMFJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C(=O)N1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-4-Fmoc-3-carboxymethyl-piperazin-2-one typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Carboxymethyl Group: The carboxymethyl group is introduced via a carboxylation reaction, often using reagents such as carbon dioxide or carboxylic acids.

Attachment of the Fmoc Group: The Fmoc group is attached to the nitrogen atom of the piperazine ring through a nucleophilic substitution reaction, using Fmoc chloride as the reagent.

Industrial Production Methods

In an industrial setting, the production of (R,S)-4-Fmoc-3-carboxymethyl-piperazin-2-one may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is cleaved via β-elimination under basic conditions. Primary and secondary amines (e.g., piperidine, pyrrolidine) rapidly remove the Fmoc group by abstracting the acidic β-hydrogen, forming a dibenzofulvene intermediate. This intermediate reacts with excess amine to form stable adducts .

Reaction Conditions and Efficiency

| Base | Solvent System | Time (min) | Deprotection Efficiency (%) |

|---|---|---|---|

| Piperidine | DMF | 10–20 | 80–100 |

| Pyrrolidine | DMSO/EtOAc (1:9) | 10 | 73 |

| Morpholine | DCM | 240 | 100 |

Polar solvents like DMF or NMP accelerate Fmoc removal compared to nonpolar solvents (e.g., DCM) . Pyrrolidine shows enhanced compatibility with greener solvents (e.g., ethyl acetate), reducing aspartimide formation during peptide synthesis .

Piperazinone Ring Reactivity

The carboxymethyl-piperazin-2-one core enables diverse functionalization:

Amide Bond Formation

The carboxymethyl group undergoes coupling with amines or amino acid residues using activators like HBTU/DIPEA in DMF . For example:

-

Reaction with l-cysteic acid : Forms hydrophilic linkers for bioconjugation (yield: 52–70%) .

-

Coupling to NODA-GA-chelators : Achieves radiopharmaceutical precursors via CuAAC reactions (yield: 53–95%) .

Alkylation Reactions

The piperazine nitrogen reacts with alkylating agents (e.g., trifluoromethyl reagents) under mild basic conditions. For example:

-

P₁-introducing reagents (e.g., C₁–C₅ haloalkyls): Yield substituted piperazine derivatives for peptide chain elongation .

Epimerization Risk

The carboxymethyl group exhibits low epimerization (<5%) in polar aprotic solvents (DMF, NMP) at room temperature. Elevated temperatures (>40°C) or prolonged exposure to bases (e.g., DIEA) increase racemization .

Solvent Compatibility

| Solvent | Compatibility | Notes |

|---|---|---|

| DMF | High | Optimal for Fmoc removal |

| DCM | Moderate | Requires longer reaction times |

| EtOAC/2-Me-THF | High | Compatible with pyrrolidine |

Orthogonal Protection Strategies

-

Fmoc Stability : Resists tert-butyl deprotection with TFA, enabling sequential SPPS workflows .

-

Selective Cleavage : Retains integrity under acidic (TFA) or reductive (TMSBr) conditions .

Analytical Characterization

Scientific Research Applications

(R,S)-4-Fmoc-3-carboxymethyl-piperazin-2-one is a versatile compound with applications in peptide synthesis, drug development, bioconjugation, neuroscience research, and analytical chemistry . It is widely utilized in research because it can serve as a building block for creating complex peptide structures, modifying bioactive compounds, and enhancing drug delivery systems .

Scientific Research Applications

(R,S)-4-Fmoc-3-carboxymethyl-piperazin-2-one is widely utilized in various research fields :

- Peptide Synthesis This compound is a key component in synthesizing peptides, especially in solid-phase peptide synthesis, which allows for creating diverse peptide structures .

- Drug Development The unique structure of (R,S)-4-Fmoc-3-carboxymethyl-piperazin-2-one enables the modification of bioactive compounds, which facilitates the design of new pharmaceuticals with improved efficacy and reduced side effects .

- Bioconjugation This compound is used in bioconjugation processes to attach biomolecules to surfaces or other molecules, improving drug delivery systems and diagnostic tools .

- Neuroscience Research It is used in neuropharmacology studies to develop compounds that target specific brain receptors, potentially leading to advancements in treating neurological disorders .

- Analytical Chemistry The chemical is utilized in analytical methods for detecting and quantifying other compounds, providing researchers with reliable data for various applications .

Mechanism of Action

The mechanism of action of (R,S)-4-Fmoc-3-carboxymethyl-piperazin-2-one involves its interaction with specific molecular targets. The Fmoc group acts as a protecting group, preventing unwanted reactions during synthesis. The carboxymethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Group Variations

The following table summarizes critical differences between (R,S)-4-Fmoc-3-carboxymethyl-piperazin-2-one and its analogs:

Detailed Analysis

Steric and Electronic Effects

- Racemic vs. Enantiopure Forms: The racemic (R,S) configuration of the target compound contrasts with enantiopure analogs like (3S)-4-Fmoc-1-carboxymethyl-3-methyl-piperazin-2-one (CAS: 959574-94-8). The racemic mixture may complicate asymmetric synthesis but offers cost advantages in non-stereoselective applications .

- Carboxymethyl vs. Methyl/Isobutyl Substituents : Replacing the 3-carboxymethyl group with a methyl (CAS: 959574-94-8) or isobutyl (CAS: 959581-81-8) group reduces polarity, impacting solubility. For example, the isobutyl analog (CAS: 959581-81-8) exhibits higher lipophilicity, making it suitable for membrane-penetrating peptides .

Functional Group Positioning

- 2-[4-(Fmoc)piperazin-1-yl]acetic acid (CAS: 180576-05-0) lacks the piperazin-2-one ketone, simplifying the ring structure but reducing rigidity. This compound is often used as a flexible linker in bioconjugation .

- 2-(4-Fmoc-2-oxopiperazin-1-yl)acetic acid (CAS: 738625-30-4) shares the piperazin-2-one core but positions the acetic acid at the 1-position instead of the 3-carboxymethyl group. This minor positional change may alter reactivity in coupling reactions .

Biological Activity

(R,S)-4-Fmoc-3-carboxymethyl-piperazin-2-one is a compound that has garnered interest in medicinal chemistry, particularly in the context of peptide synthesis and its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

(R,S)-4-Fmoc-3-carboxymethyl-piperazin-2-one features a piperazine ring with a carboxymethyl group and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group. The Fmoc group is commonly used in solid-phase peptide synthesis (SPPS) as a protective moiety, allowing for selective deprotection during the synthesis process.

Biological Activity Overview

The biological activity of (R,S)-4-Fmoc-3-carboxymethyl-piperazin-2-one has been explored in various studies, focusing on its antibacterial properties, potential as a drug conjugate, and its role in peptide synthesis.

Drug Conjugate Applications

(R,S)-4-Fmoc-3-carboxymethyl-piperazin-2-one has been explored as part of small-molecule drug conjugates targeting integrin αVβ3. These conjugates demonstrate enhanced targeting capabilities for cancer therapies. The incorporation of piperazine moieties has shown promise in improving the pharmacokinetic profiles of these drug conjugates .

Case Studies

- Peptide Synthesis : A study demonstrated the effectiveness of using (R,S)-4-Fmoc-3-carboxymethyl-piperazin-2-one in SPPS. The compound facilitated the formation of peptides with improved yields and purities when compared to traditional methods using other protecting groups .

- Radiolabeled Probes : Research into peptide-based positron emission tomography (PET) probes indicated that similar piperazine derivatives could enhance the biodistribution and binding affinity of radiolabeled compounds used in diagnostic imaging .

Data Tables

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (R,S)-4-Fmoc-3-carboxymethyl-piperazin-2-one with high enantiomeric purity?

- Methodological Answer : The synthesis requires precise control of protecting groups (e.g., Fmoc) and stereochemistry. A stepwise approach involves:

Piperazin-2-one ring formation : Cyclization of a β-amino acid derivative under mild acidic conditions to avoid racemization.

Carboxymethyl introduction : Alkylation at the 3-position using bromoacetic acid derivatives, with careful monitoring of reaction pH to prevent side reactions.

Fmoc protection : Use of fluorenylmethyloxycarbonyl (Fmoc) chloride in anhydrous DMF, followed by purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

- Critical Parameters : Reaction temperature (< 25°C for Fmoc protection), solvent polarity (DMF for solubility), and chiral HPLC (e.g., Chiralpak IA column) for enantiomeric excess validation.

Q. How can the structural integrity of (R,S)-4-Fmoc-3-carboxymethyl-piperazin-2-one be confirmed post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR for characteristic peaks:

- Fmoc group: Aromatic protons at δ 7.3–7.8 ppm; methylene protons adjacent to the carbamate at δ 4.2–4.4 ppm.

- Piperazin-2-one ring: Amide proton (NH) at δ 6.5–7.0 ppm (broad) and carbonyl (C=O) at ~170 ppm in -NMR.

- Mass Spectrometry (MS) : ESI-MS should show [M+H] at m/z 436.2 (calculated for CHNO) .

- Infrared (IR) : Confirm Fmoc (C=O stretch at ~1720 cm) and piperazinone (amide I band at ~1650 cm).

Q. What safety protocols are essential when handling (R,S)-4-Fmoc-3-carboxymethyl-piperazin-2-one in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions due to potential dust/volatile byproducts.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do ring puckering dynamics in (R,S)-4-Fmoc-3-carboxymethyl-piperazin-2-one influence its reactivity in peptide coupling reactions?

- Methodological Answer :

- Conformational Analysis : Use Cremer-Pople puckering parameters (amplitude , phase angle ) derived from X-ray crystallography or DFT calculations to quantify non-planarity of the piperazinone ring. Puckering affects nucleophilicity of the secondary amine .

- Experimental Validation : Compare coupling efficiency (e.g., HATU/DIPEA activation) between puckered vs. planar analogs. Reduced reactivity in puckered forms correlates with steric hindrance at the amide nitrogen.

Q. How can conflicting solubility data for (R,S)-4-Fmoc-3-carboxymethyl-piperazin-2-one in polar aprotic solvents be resolved?

- Methodological Answer :

- Systematic Replication : Conduct solubility trials in DMSO, DMF, and THF under controlled humidity (Karl Fischer titration for water content).

- Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to isolate variables (e.g., trace impurities, crystallinity). Cross-reference with HPLC purity data (>98% by area) to rule out batch variability .

Q. What advanced analytical techniques are suitable for detecting trace impurities in (R,S)-4-Fmoc-3-carboxymethyl-piperazin-2-one?

- Methodological Answer :

- LC-MS/MS : Use a C18 column (2.6 µm particle size) with a water/acetonitrile gradient (0.1% formic acid) to separate impurities. Monitor for:

- Des-Fmoc derivative (m/z 294.1): Indicates incomplete protection.

- Carboxymethyl hydrolysis product (m/z 318.1): Suggests acidic degradation .

- NMR Relaxometry : Detect low-level diastereomers via -T relaxation times, which differ between enantiomers in chiral environments.

Q. How does the carboxymethyl group at the 3-position modulate the compound’s interaction with protease targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to trypsin-like proteases (e.g., thrombin) using AMBER force fields. The carboxymethyl group stabilizes interactions with the S2 pocket via hydrogen bonding (e.g., with Arg173).

- Experimental Validation : Synthesize analogs with methyl vs. carboxymethyl groups and measure IC in enzymatic assays. A 5–10-fold potency increase is typical for carboxymethyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.